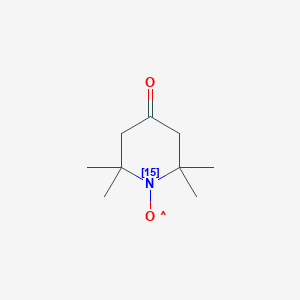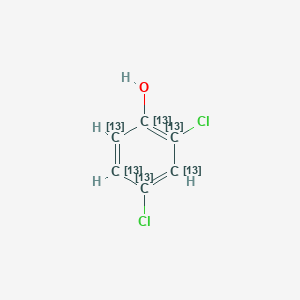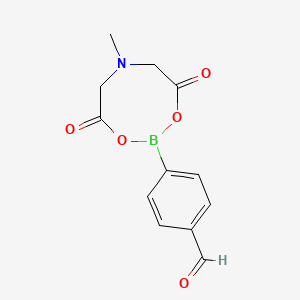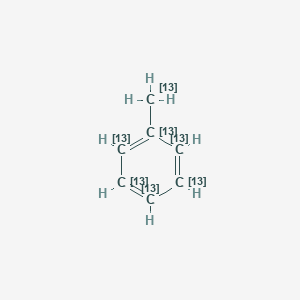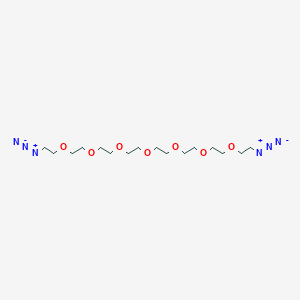
Azido-PEG7-azide
描述
Azido-PEG7-azide is a homobifunctional polyethylene glycol reagent with two azide groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The azide groups can react with alkyne, bicyclo[6.1.0]nonyne, and dibenzocyclooctyne via click chemistry to yield a stable triazole linkage . This compound is widely used in bioconjugation, labeling, and chemical modification due to its mild reaction conditions, fast speed, and biocompatibility .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG7-azide can be synthesized through a multi-step process involving the activation of polyethylene glycol with a suitable leaving group, followed by substitution with sodium azide. The reaction typically involves the following steps:
- Activation of polyethylene glycol with a leaving group such as tosyl chloride or mesyl chloride.
- Substitution of the activated polyethylene glycol with sodium azide to introduce the azide groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and consistency. The compound is typically produced in batch processes, with careful control of reaction conditions to optimize yield and minimize impurities .
化学反应分析
Types of Reactions
Azido-PEG7-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide groups react with alkynes in the presence of copper(I) catalysts to form 1,2,3-triazoles.
Staudinger Ligation: The azide groups react with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazoles.
Phosphines: Used in Staudinger ligation reactions to convert azides to amines.
Major Products Formed
1,2,3-Triazoles: Formed from click chemistry reactions with alkynes.
Amines: Formed from Staudinger ligation reactions with phosphines.
科学研究应用
Azido-PEG7-azide has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids for various applications in biochemistry and molecular biology.
Material Science: Applied in the synthesis of functional materials, including hydrogels and polymeric coatings, for various industrial applications.
作用机制
The mechanism of action of Azido-PEG7-azide primarily involves its ability to undergo click chemistry reactions. The azide groups react with alkynes to form stable triazole linkages, which can be used to link various molecules together. This property is exploited in bioconjugation, drug delivery, and imaging applications to create stable and functional conjugates .
相似化合物的比较
Azido-PEG7-azide is unique due to its homobifunctional nature and the presence of two azide groups. Similar compounds include:
Azido-PEG3-azide: A shorter polyethylene glycol linker with similar reactivity but different solubility and flexibility properties.
Azido-PEG12-azide: A longer polyethylene glycol linker with increased solubility and flexibility compared to this compound.
This compound stands out due to its optimal balance of solubility, flexibility, and reactivity, making it suitable for a wide range of applications in scientific research and industry .
属性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKODTBPHMGJLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


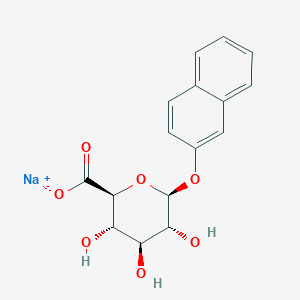
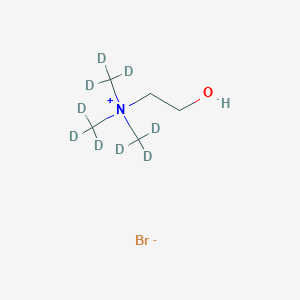
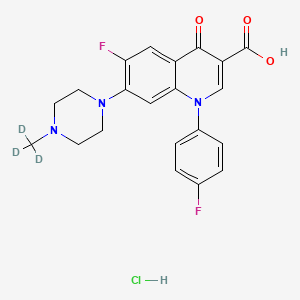
![(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-(trideuteriomethyl)-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1429331.png)
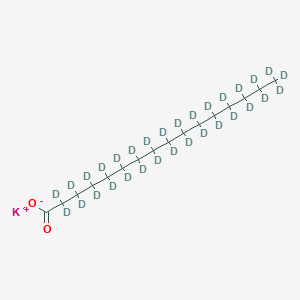
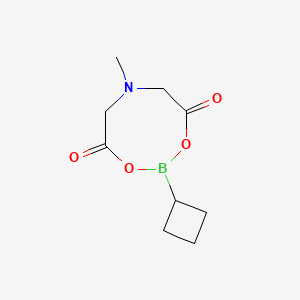
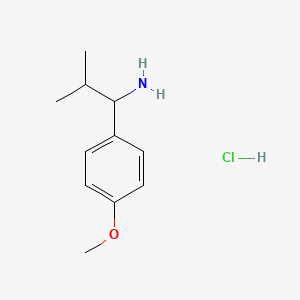
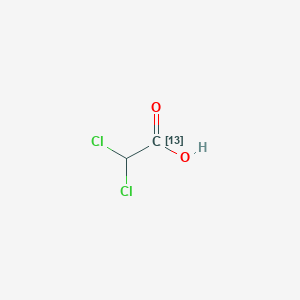
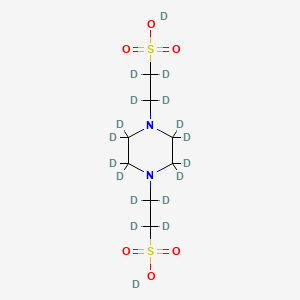
![[2-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1429339.png)
